4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide
Description
4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy-phenylpropyl chain, and a benzamide core
Properties
IUPAC Name |
4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-20(2,3)17-11-9-16(10-12-17)19(23)21-14-13-18(22)15-7-5-4-6-8-15/h4-12,18,22H,13-14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLZCMWWJOLKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydroxy-phenylpropyl chain: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the tert-butyl group: This step involves the alkylation of the benzene ring with tert-butyl chloride in the presence of a strong base.
Amidation reaction: The final step involves the reaction of the hydroxy-phenylpropyl intermediate with benzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy group and the benzamide core are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide: Unique due to the presence of both a tert-butyl group and a hydroxy-phenylpropyl chain.
N-(3-hydroxy-3-phenylpropyl)benzamide: Lacks the tert-butyl group, which may affect its chemical and biological properties.
4-tert-butylbenzamide: Lacks the hydroxy-phenylpropyl chain, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the tert-butyl group enhances its stability, while the hydroxy-phenylpropyl chain provides opportunities for further functionalization and interaction with biological targets.
Biological Activity
4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a tert-butyl group, a hydroxy group, and a phenylpropyl moiety, which contribute to its unique chemical reactivity and biological activity. Its molecular formula is C₁₈H₂₃N₃O, and it is classified under the benzamide derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity and leading to various biological responses. This mechanism is crucial in understanding its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results that suggest it could be developed as an antimicrobial agent. The exact mechanism by which it inhibits microbial growth involves disrupting cellular processes, although specific pathways require further elucidation.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, its structural similarity to known anticancer agents positions it as a candidate for further investigation.
- Cell Cycle Arrest : In vitro studies have demonstrated that the compound induces cell cycle arrest in cancer cell lines, particularly at the G2/M phase. This effect is associated with the modulation of proteins involved in cell cycle regulation.
- Apoptosis Induction : The compound also triggers apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic markers such as caspase-3. This apoptotic effect has been linked to the downregulation of anti-apoptotic proteins like Bcl-xL.
- Inhibition of Metastasis : Additional studies have shown that this compound can inhibit the invasion of cancer cells, specifically by downregulating matrix metalloproteinase (MMP) activity.
Case Studies
Several case studies provide insights into the efficacy of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in significant antiproliferative effects against MDA-MB-231 breast cancer cells. The compound was shown to modulate key signaling pathways involved in cell survival and proliferation.
- Comparative Analysis with Other Compounds : In comparative studies with other benzamide derivatives, this compound exhibited superior HDAC inhibition activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), highlighting its potential as a more effective therapeutic agent.
Data Tables
| Biological Activity | Efficacy | Mechanism |
|---|---|---|
| Antimicrobial | Moderate | Disruption of cellular processes |
| Anticancer | High | Induces apoptosis and cell cycle arrest |
| Metastasis Inhibition | Significant | Downregulates MMP activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
